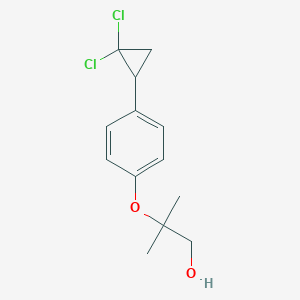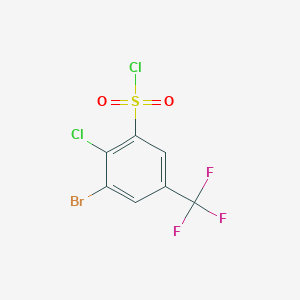
2-Hydroxyerlotinib
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxyerlotinib is a derivative of erlotinib, a well-known epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is primarily used in the treatment of non-small cell lung cancer and pancreatic cancer
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyerlotinib involves the hydroxylation of erlotinib. One common method includes the use of hydroxylating agents such as hydrogen peroxide or other oxidizing agents under controlled conditions . The reaction typically requires a catalyst and is carried out in an organic solvent at a specific temperature to ensure the selective addition of the hydroxyl group to the erlotinib molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxyerlotinib can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxyl group to other functional groups such as amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Applications De Recherche Scientifique
2-Hydroxyerlotinib has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating various cancers and other diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mécanisme D'action
2-Hydroxyerlotinib exerts its effects by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the epidermal growth factor receptor (EGFR). This inhibition disrupts the signaling pathways involved in cell growth, differentiation, and survival, leading to the suppression of tumor growth and proliferation . The hydroxyl group may enhance its binding affinity or alter its interaction with the target receptor, potentially leading to improved efficacy or reduced side effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Erlotinib: The parent compound, used in cancer treatment.
Gefitinib: Another EGFR tyrosine kinase inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor with improved efficacy against certain mutations
Uniqueness
2-Hydroxyerlotinib is unique due to the presence of the hydroxyl group, which may confer distinct pharmacological properties. This modification can potentially enhance its therapeutic effects, reduce resistance, or improve its safety profile compared to other EGFR inhibitors .
Propriétés
Formule moléculaire |
C22H23N3O5 |
|---|---|
Poids moléculaire |
409.4 g/mol |
Nom IUPAC |
4-(3-ethynylanilino)-6,7-bis(2-methoxyethoxy)-1H-quinazolin-2-one |
InChI |
InChI=1S/C22H23N3O5/c1-4-15-6-5-7-16(12-15)23-21-17-13-19(29-10-8-27-2)20(30-11-9-28-3)14-18(17)24-22(26)25-21/h1,5-7,12-14H,8-11H2,2-3H3,(H2,23,24,25,26) |
Clé InChI |
SPIIJDKCIZIHNE-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=C(C=C2C(=C1)C(=NC(=O)N2)NC3=CC=CC(=C3)C#C)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


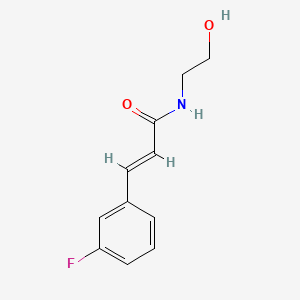






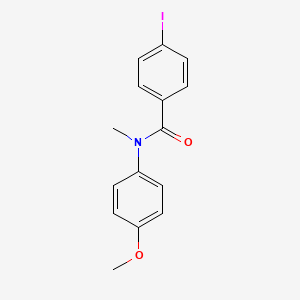

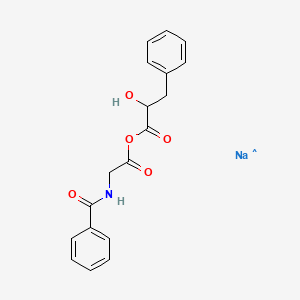

![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic Acid, 1,1-Dioxide](/img/structure/B15290307.png)
